![molecular formula C27H19F3N2 B2857151 13-[3-(trifluoromethyl)benzyl]-6,13-dihydro-5H-indolo[3,2-c]acridine CAS No. 860612-28-8](/img/structure/B2857151.png)
13-[3-(trifluoromethyl)benzyl]-6,13-dihydro-5H-indolo[3,2-c]acridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13-[3-(trifluoromethyl)benzyl]-6,13-dihydro-5H-indolo[3,2-c]acridine, also known as TFMA, is a synthetic compound that belongs to the indoloacridine family. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of 13-[3-(trifluoromethyl)benzyl]-6,13-dihydro-5H-indolo[3,2-c]acridine is not fully understood, but it is believed to involve the inhibition of various cellular pathways that are essential for cancer cell survival. 13-[3-(trifluoromethyl)benzyl]-6,13-dihydro-5H-indolo[3,2-c]acridine has been shown to induce apoptosis in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential. 13-[3-(trifluoromethyl)benzyl]-6,13-dihydro-5H-indolo[3,2-c]acridine has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In addition, 13-[3-(trifluoromethyl)benzyl]-6,13-dihydro-5H-indolo[3,2-c]acridine has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects
13-[3-(trifluoromethyl)benzyl]-6,13-dihydro-5H-indolo[3,2-c]acridine has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 13-[3-(trifluoromethyl)benzyl]-6,13-dihydro-5H-indolo[3,2-c]acridine inhibits the growth of cancer cells and induces apoptosis. 13-[3-(trifluoromethyl)benzyl]-6,13-dihydro-5H-indolo[3,2-c]acridine has also been shown to inhibit the activity of topoisomerase II and acetylcholinesterase. In vivo studies have shown that 13-[3-(trifluoromethyl)benzyl]-6,13-dihydro-5H-indolo[3,2-c]acridine has a low toxicity profile and is well-tolerated at therapeutic doses. 13-[3-(trifluoromethyl)benzyl]-6,13-dihydro-5H-indolo[3,2-c]acridine has also been shown to cross the blood-brain barrier, making it a potential candidate for the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 13-[3-(trifluoromethyl)benzyl]-6,13-dihydro-5H-indolo[3,2-c]acridine is its high purity, which makes it a reliable compound for scientific research. 13-[3-(trifluoromethyl)benzyl]-6,13-dihydro-5H-indolo[3,2-c]acridine is also readily available and can be synthesized in large quantities. However, one of the limitations of 13-[3-(trifluoromethyl)benzyl]-6,13-dihydro-5H-indolo[3,2-c]acridine is its limited solubility in water, which can make it difficult to administer in vivo. In addition, the mechanism of action of 13-[3-(trifluoromethyl)benzyl]-6,13-dihydro-5H-indolo[3,2-c]acridine is not fully understood, which can make it challenging to design experiments to investigate its therapeutic potential.
Orientations Futures
There are several future directions for the research on 13-[3-(trifluoromethyl)benzyl]-6,13-dihydro-5H-indolo[3,2-c]acridine. One direction is to further investigate its potential use in the treatment of neurodegenerative disorders. 13-[3-(trifluoromethyl)benzyl]-6,13-dihydro-5H-indolo[3,2-c]acridine has been shown to cross the blood-brain barrier and inhibit the activity of acetylcholinesterase, making it a potential candidate for the development of new drugs for Alzheimer's disease and Parkinson's disease. Another direction is to investigate the potential use of 13-[3-(trifluoromethyl)benzyl]-6,13-dihydro-5H-indolo[3,2-c]acridine as an antimicrobial agent. 13-[3-(trifluoromethyl)benzyl]-6,13-dihydro-5H-indolo[3,2-c]acridine has been shown to have antibacterial and antiviral properties, making it a potential candidate for the development of new drugs to combat infectious diseases. Finally, further research is needed to fully understand the mechanism of action of 13-[3-(trifluoromethyl)benzyl]-6,13-dihydro-5H-indolo[3,2-c]acridine and its potential therapeutic applications in cancer and other diseases.
Méthodes De Synthèse
The synthesis of 13-[3-(trifluoromethyl)benzyl]-6,13-dihydro-5H-indolo[3,2-c]acridine involves the condensation of 3-(trifluoromethyl)benzaldehyde and 6,13-dihydro-5H-indolo[3,2-c]acridine in the presence of a Lewis acid catalyst. The reaction yields 13-[3-(trifluoromethyl)benzyl]-6,13-dihydro-5H-indolo[3,2-c]acridine as a yellow solid with a high purity of over 95%. The synthesis process has been optimized to achieve a high yield and reproducibility, making 13-[3-(trifluoromethyl)benzyl]-6,13-dihydro-5H-indolo[3,2-c]acridine a readily available compound for scientific research.
Applications De Recherche Scientifique
13-[3-(trifluoromethyl)benzyl]-6,13-dihydro-5H-indolo[3,2-c]acridine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. 13-[3-(trifluoromethyl)benzyl]-6,13-dihydro-5H-indolo[3,2-c]acridine has also been investigated for its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. In addition, 13-[3-(trifluoromethyl)benzyl]-6,13-dihydro-5H-indolo[3,2-c]acridine has been shown to have antibacterial and antiviral properties, making it a potential candidate for the development of new antimicrobial agents.
Propriétés
IUPAC Name |
13-[[3-(trifluoromethyl)phenyl]methyl]-5,6-dihydroindolo[3,2-c]acridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19F3N2/c28-27(29,30)20-8-5-6-17(14-20)16-32-24-11-4-2-9-21(24)22-13-12-19-15-18-7-1-3-10-23(18)31-25(19)26(22)32/h1-11,14-15H,12-13,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUNGJDBYNLVMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=NC4=CC=CC=C4C=C31)N(C5=CC=CC=C25)CC6=CC(=CC=C6)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


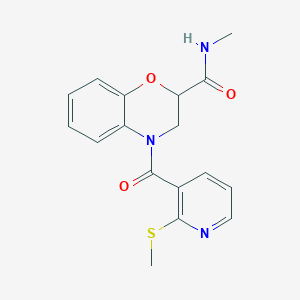
![1-(1,3-Benzodioxol-5-yl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea](/img/structure/B2857074.png)
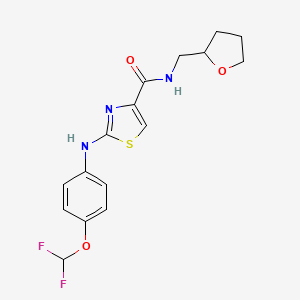
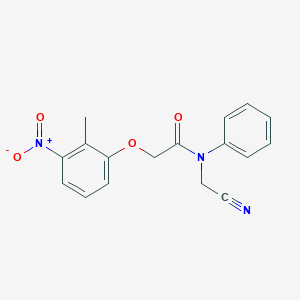
![6-(4-chlorophenyl)-2-(4-(2-oxopyrrolidin-1-yl)benzyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2857078.png)
![4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 3-fluorobenzoate](/img/structure/B2857079.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(3,3,3-trifluoropropyl)amino)acetic acid](/img/structure/B2857080.png)
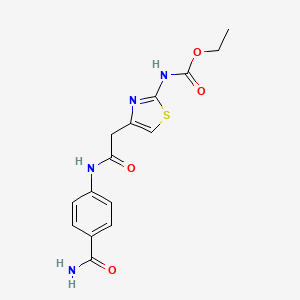
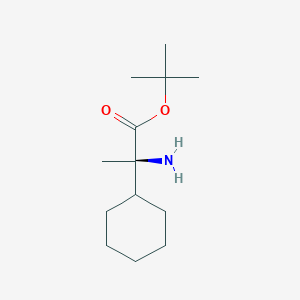

![N-[1-(2-ethoxybenzoyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2857087.png)
![4-methoxy-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzamide](/img/structure/B2857089.png)
![4-hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2857090.png)